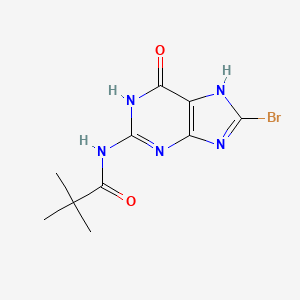
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide
Vue d'ensemble
Description
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide, also known as BIP, is a purine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BIP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral properties, N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic option for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide is its versatility in laboratory experiments. It can be used in a variety of assays and cell culture models to study its effects on different biological processes. However, one limitation of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide. One area of interest is the development of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide as a treatment for viral infections, particularly those caused by emerging viruses such as Zika and Ebola. Additionally, further research is needed to fully understand the mechanism of action of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide and its potential interactions with other drugs.
Méthodes De Synthèse
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide can be synthesized through a multi-step process involving the reaction of 8-bromoguanine with pivaloyl chloride, followed by the addition of ammonia and subsequent purification. The synthesis of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has been shown to have anti-viral properties by inhibiting the replication of certain viruses, including hepatitis C and dengue virus.
Propriétés
IUPAC Name |
N-(8-bromo-6-oxo-1,7-dihydropurin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O2/c1-10(2,3)7(18)16-9-14-5-4(6(17)15-9)12-8(11)13-5/h1-3H3,(H3,12,13,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZRYCMCCSUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161681 | |
| Record name | N-(8-Bromo-6,9-dihydro-6-oxo-1H-purin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide | |
CAS RN |
136675-83-7 | |
| Record name | N-(8-Bromo-6,9-dihydro-6-oxo-1H-purin-2-yl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136675-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(8-Bromo-6,9-dihydro-6-oxo-1H-purin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



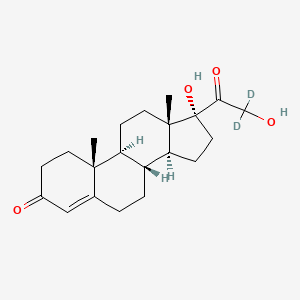
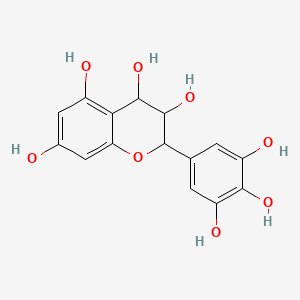
![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)

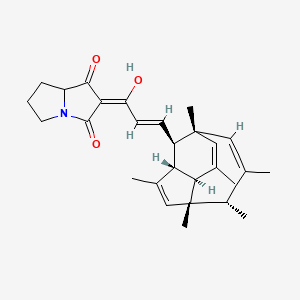
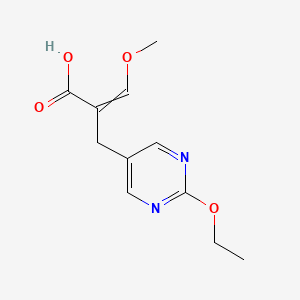

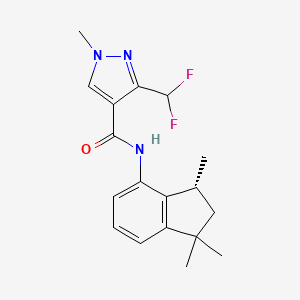
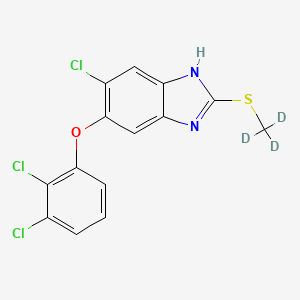
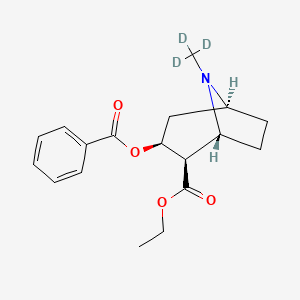
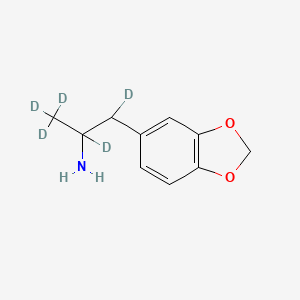
![(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]](/img/structure/B6594795.png)

![[7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile](/img/structure/B6594802.png)